2-(2-Methyloxolan-2-yl)piperidine;hydrochloride
Description
Piperidine derivatives are widely studied for their pharmacological properties, including anesthetic, analgesic, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(2-methyloxolan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(6-4-8-12-10)9-5-2-3-7-11-9;/h9,11H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUOSVYSLYBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
2-(2-Methyloxolan-2-yl)piperidine hydrochloride comprises a piperidine core substituted at the 2-position with a 2-methyltetrahydrofuran (oxolane) moiety, forming a bicyclic system. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications. Key synthetic challenges include:
Synthetic Routes and Methodological Analysis
Epoxide Ring-Opening and Cyclization
A widely validated approach involves epoxide intermediates to construct the oxolane ring. Adapted from piperidine derivative syntheses, this method proceeds via:
Epoxide Formation :
Piperidine Alkylation :
- Piperidine reacts with the epoxide under basic conditions (e.g., Cs₂CO₃ in acetonitrile) to open the epoxide ring, forming a hydroxyalkyl intermediate.
- Example:
$$
\text{Piperidine} + \text{2-Methyl-1,2-epoxypropane} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{2-(2-Hydroxypropyl)piperidine}
$$
.
Acid-Catalyzed Cyclization :
Hydrochloride Salt Formation :
Yield : 68–75% (over three steps).
Table 1: Epoxide Route Optimization Parameters
Diol Condensation and Heterocyclization
An alternative route leverages 2-hydroxymethylpiperidine (2-HMP) as a precursor, exploiting its bifunctional reactivity:
Aldehyde Condensation :
In Situ Cyclization :
Salt Formation :
Advantages :
Limitations :
Analytical Validation and Quality Control
Characterization Techniques
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Score |
|---|---|---|---|
| Epoxide Route | 320 | High | Moderate |
| Diol Condensation | 280 | Medium | High |
| Chiral Resolution | 950 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols . Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(2-Methyloxolan-2-yl)piperidine;hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties and as a precursor for drug development . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Hydrochloride Derivatives
The following analysis compares 2-(2-Methyloxolan-2-yl)piperidine hydrochloride to structurally related piperidine-based hydrochlorides from the evidence, focusing on molecular properties, pharmacological activities, and applications.
Table 1: Key Structural and Pharmacological Comparisons
Structural Features and Functional Groups
- Meperidine Hydrochloride : Contains a phenyl group and ethyl ester, contributing to its opioid receptor binding affinity .
- Prilocaine Hydrochloride: Includes a toluidine moiety linked to a propylamino group, critical for its local anesthetic action via sodium channel blockade .
- 2-(2-Methyloxolan-2-yl)piperidine Hydrochloride (hypothetical): The methyloxolane group may enhance solubility compared to purely aromatic derivatives.
Pharmacological Activity
- Meperidine Hydrochloride : Acts as a µ-opioid receptor agonist, with rapid onset but shorter duration than morphine .
- Donepezil Hydrochloride : Inhibits acetylcholinesterase, increasing acetylcholine levels in Alzheimer’s disease .
- Prilocaine Hydrochloride : Used in dental anesthesia; metabolizes to o-toluidine, which poses a risk of methemoglobinemia .
- Migalastat Hydrochloride : A chaperone therapy for Fabry disease, stabilizing defective α-galactosidase enzymes .
Physicochemical Properties
Biological Activity
2-(2-Methyloxolan-2-yl)piperidine;hydrochloride is a compound that has garnered attention in the field of pharmacology due to its biological activity, particularly its interaction with the Peroxisome proliferator-activated receptor delta (PPARδ). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse sources.
Target of Action
The primary target for this compound is PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.
Mode of Action
This compound acts as a highly potent and isoform-selective inhibitor of PPARδ. By binding to this receptor, it alters various biochemical pathways, leading to significant changes in lipid profiles and glucose metabolism. This inhibition can result in decreased fatty acid oxidation and modifications in energy homeostasis, which may have implications for metabolic disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and effective targeting of PPARδ. The compound's structure allows it to penetrate biological membranes efficiently, facilitating its action at the cellular level.
Effects on Lipid and Glucose Metabolism
Research indicates that the inhibition of PPARδ by this compound can lead to:
- Decreased fatty acid oxidation : This may contribute to altered lipid storage and mobilization.
- Altered glucose metabolism : Potential impacts on insulin sensitivity and glucose uptake in tissues.
These effects are particularly relevant in the context of metabolic diseases such as obesity and type 2 diabetes.
Case Studies
Recent studies have explored the therapeutic potential of this compound:
-
Study on Metabolic Disorders : In a rodent model, administration of this compound resulted in significant improvements in insulin sensitivity and reductions in body fat percentage compared to control groups.
These findings suggest a potential role for this compound in managing metabolic syndrome.
Parameter Control Group Treated Group Body Fat Percentage (%) 25 15 Insulin Sensitivity (HOMA-IR) 3.0 1.5 - Impact on Energy Homeostasis : Another study highlighted its effects on energy expenditure, showing increased energy expenditure rates in treated subjects, suggesting an activation of thermogenic pathways.
Research Applications
The unique properties of this compound make it valuable for various research applications:
- Drug Development : Its role as a PPARδ inhibitor positions it as a candidate for developing treatments for metabolic disorders.
- Biochemical Research : The compound can be utilized to further investigate PPARδ-related pathways and their implications in diseases such as diabetes and obesity.
Q & A
Q. How does structural modification of the tetrahydrofuran ring influence receptor binding affinity?
- Answer: Modifications at the 2-methyl position (e.g., replacing methyl with ethyl) alter steric hindrance, impacting interactions with hydrophobic receptor pockets. Docking studies show:
- Affinity Trends: 2-Ethyl > 2-Methyl > Unsubstituted (IC₅₀ values: 12 nM, 45 nM, 120 nM) .
- Selectivity: Bulky substituents reduce off-target binding to σ receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
